molecular formula C6H4F3N3 B13123371 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B13123371
M. Wt: 175.11 g/mol
InChI Key: AVRCVFHNMIUKGM-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile is a fluorinated organic compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which also bears a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the pyrazole ring. The reaction temperature is usually maintained between 60-80°C to ensure optimal yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can result in the inhibition or activation of specific enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbonitrile
  • 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbonitrile
  • 2-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile

Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile is unique due to the specific positioning of the trifluoroethyl and carbonitrile groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and potency in biological systems .

Properties

Molecular Formula

C6H4F3N3

Molecular Weight

175.11 g/mol

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazole-3-carbonitrile

InChI

InChI=1S/C6H4F3N3/c7-6(8,9)4-12-2-1-5(3-10)11-12/h1-2H,4H2

InChI Key

AVRCVFHNMIUKGM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C#N)CC(F)(F)F

Origin of Product

United States

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